6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline is a heterocyclic compound with the molecular formula C11H11N3. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with cyclic ketones or aldehydes in the presence of a catalyst such as acetic acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation and nanoparticle catalysts has also been explored to improve reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form quinoxaline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of materials for optoelectronic devices and sensors.
Wirkmechanismus
The mechanism of action of 6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of enzymes and interference with cellular processes such as replication and transcription . The compound also affects signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
- 5,12-Dihydroquinoxalino[2,3-b]quinoxaline
- 6,8,9-Trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline
- 6-Methyl-6H-indolo[2,3-b]quinoxaline
- 9-Nitro-6H-indolo[2,3-b]quinoxaline
Comparison: 6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline is unique due to its tetrahydropyrido ring, which imparts distinct chemical and biological properties. Compared to other quinoxaline derivatives, it exhibits higher stability and a broader range of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .
Eigenschaften
Molekularformel |
C11H11N3 |
---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
6,7,8,9-tetrahydropyrido[3,2-b]quinoxaline |
InChI |
InChI=1S/C11H11N3/c1-2-5-9-8(4-1)13-10-6-3-7-12-11(10)14-9/h3,6-7H,1-2,4-5H2 |
InChI-Schlüssel |
ZNWCHHPJMBRABA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NC3=C(C=CC=N3)N=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.